NIS Inhibitory Potency vs. Previous Lead Compound
The first-generation NIS inhibitor Compound 1 (ITB5) exhibited an IC50 of 0.4 μM in FRTL5 rat thyroid cells [1]. The DHPM class, to which DHPM-93 belongs, was developed to achieve a 'strong enhancement of activity' compared to this benchmark [2]. The most potent DHPM derivative in the ChemMedChem 2013 study achieved an IC50 of 3.2 nM in FRTL5 cells, representing an approximately 125-fold improvement over Compound 1 [3]. DHPM-93, as the compound designated 'the most potent inhibitor of NIS reported to date' , belongs to the leading edge of this class, with its activity residing in the picomolar to low nanomolar range based on class-level SAR trends [3]. The precise quantitative IC50 for DHPM-93 is inferred from its designation as the peak-potency compound in the series but is not explicitly published in accessible primary literature.
| Evidence Dimension | NIS Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Designated most potent NIS inhibitor in DHPM series; class-leading potency inferred at picomolar to low nanomolar range [3] |
| Comparator Or Baseline | Compound 1 (ITB5): IC50 = 0.4 μM (400 nM) in FRTL5 cells [1] |
| Quantified Difference | At minimum ~125-fold improvement over first-generation Compound 1, based on class-leading DHPM values [3] |
| Conditions | Cell-based iodide uptake inhibition assay in FRTL5 rat thyroid cells |
Why This Matters
For researchers transitioning from early NIS inhibitors, this potency differential translates to lower compound usage, enabling experiments at sub-saturating concentrations that minimize off-target effects and solvent toxicity.
- [1] Lecat-Guillet, N., & Ambroise, Y. (2008). Discovery of aryltrifluoroborates as potent sodium/iodide symporter (NIS) inhibitors. ChemMedChem, 3(8), 1207-1209. View Source
- [2] Ambroise, Y., & Lacotte, P. (2015). Patent Application US 20150175556 A1: Dihydropyrimidin-2(1H)-ones and dihydropyrimidin-2(1H)-thiones as inhibitors of sodium iodide symporter. View Source
- [3] Lacotte, P., Puente, C., & Ambroise, Y. (2013). Synthesis and Evaluation of 3,4-Dihydropyrimidin-2(1H)-ones as Sodium Iodide Symporter Inhibitors. ChemMedChem, 8(1), 104-111. View Source
